molecular formula C8H15N4O14P3 B14761614 5-Azacytidine triphosphate

5-Azacytidine triphosphate

Cat. No.: B14761614
M. Wt: 484.14 g/mol
InChI Key: KFILMUPGQGKFKE-KVTDHHQDSA-N
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Description

Biochemical Context of Nucleoside Analog Metabolism in Cellular Systems

Nucleoside analogs are synthetic compounds that mimic endogenous nucleosides and can interfere with cellular processes upon their metabolic activation. nih.gov For a nucleoside analog like 5-azacytidine (B1684299) to exert its biological effects, it must first be transported into the cell and then undergo a series of enzymatic modifications, a process known as metabolic activation. mdpi.comnih.gov

This activation pathway involves sequential phosphorylation, where phosphate (B84403) groups are added to the 5'-hydroxyl group of the analog's ribose sugar. researchgate.net The initial and rate-limiting step for 5-azacytidine is its conversion to 5-azacytidine monophosphate (5-aza-CMP), a reaction catalyzed by the enzyme uridine-cytidine kinase (UCK). researchgate.net Subsequently, a nucleotide monophosphate kinase (NMPKase), which is base-specific but not sugar-specific, phosphorylates 5-aza-CMP to 5-azacytidine diphosphate (B83284) (5-aza-CDP). researchgate.net The final phosphorylation step is carried out by a non-specific nucleotide diphosphate kinase (NDPKase), which converts 5-aza-CDP into the active triphosphate form, 5-azacytidine triphosphate (5-Aza-CTP). researchgate.net

Once formed, 5-Aza-CTP is primarily incorporated into RNA, where it can disrupt nucleic acid and protein metabolism. researchgate.net A smaller but crucial fraction of the diphosphate form, 5-aza-CDP, can be converted by the enzyme ribonucleotide reductase into 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). researchgate.net This deoxy-form is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), the precursor for incorporation into DNA, which is central to the epigenetic effects of the drug. researchgate.netnih.gov

Table 1: Key Enzymes in the Metabolic Activation of 5-Azacytidine

Metabolite Enzyme Product
5-Azacytidine Uridine-Cytidine Kinase (UCK) 5-Azacytidine monophosphate (5-aza-CMP)
5-Azacytidine monophosphate (5-aza-CMP) Nucleotide Monophosphate Kinase (NMPKase) 5-Azacytidine diphosphate (5-aza-CDP)
5-Azacytidine diphosphate (5-aza-CDP) Nucleotide Diphosphate Kinase (NDPKase) This compound (5-Aza-CTP)
5-Azacytidine diphosphate (5-aza-CDP) Ribonucleotide Reductase (RR) 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP)
5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) Nucleotide Diphosphate Kinase (NDPKase) 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP)

This table summarizes the sequential enzymatic reactions that convert 5-azacytidine into its active triphosphate forms for incorporation into RNA and DNA. researchgate.net

Historical Perspective of Azanucleosides as Epigenetic Modulators

The history of azanucleosides began with their chemical synthesis in the 1960s, driven by the search for novel anticancer agents. mdpi.comresearchgate.net 5-Azacytidine was initially developed as a chemical analog of cytidine (B196190) and was investigated for its cytotoxic properties, with the prevailing hypothesis that it acted as an antimetabolite to interfere with DNA and RNA synthesis. nih.govsigmaaldrich.com For decades, the primary focus remained on the cytotoxic effects resulting from high doses of these drugs, which led to their initial rejection by the U.S. Food and Drug Administration (FDA) due to significant toxicity. nih.govnih.gov

A paradigm shift occurred when researchers discovered that at lower concentrations, 5-azacytidine could induce changes in cell differentiation, a phenomenon that could not be explained by cytotoxicity alone. nih.govnih.gov This led to the hypothesis that the drug might be affecting gene expression through an epigenetic mechanism. The discovery that 5-azacytidine and its deoxy-analog, decitabine (B1684300), could inhibit DNA methylation provided the molecular basis for this observation. nih.govnih.gov This understanding was a crucial turning point, reframing azanucleosides from being viewed solely as cytotoxic agents to being recognized as potent epigenetic modulators. nih.gov This new perspective culminated in the FDA's approval of 5-azacytidine in 2004 for the treatment of myelodysplastic syndrome (MDS), marking it as the first epigenetic drug approved for this condition. mdpi.comnih.gov

Significance of this compound in the Study of Epigenetic Regulation

The significance of this compound in epigenetic research lies in its central role as the activated form of 5-azacytidine, which ultimately leads to the demethylation of DNA. ontosight.ai While approximately 80-90% of 5-Aza-CTP is incorporated into RNA, disrupting its metabolism and contributing to cytotoxicity, the remaining 10-20% is converted to its deoxy-form, 5-aza-dCTP, which is the key effector of epigenetic change. researchgate.net

DNA polymerase enzymes incorporate 5-aza-dCTP into newly synthesized DNA strands during replication, substituting for the natural nucleotide deoxycytidine triphosphate (dCTP). nih.gov The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in the incorporated 5-azacytosine (B16484) base creates a critical alteration. researchgate.net When DNA methyltransferase (DNMT) enzymes, particularly DNMT1, attempt to methylate this analog at the 5-position (a normal process for CpG dinucleotides), they form an irreversible covalent bond with the 5-azacytosine. mdpi.comnih.gov This covalent adduct traps the DNMT enzyme, leading to its depletion and preventing the maintenance of methylation patterns on the newly replicated DNA strand. mdpi.com

This mechanism of action makes 5-Aza-CTP (via its conversion to 5-aza-dCTP) an invaluable tool for researchers studying the role of DNA methylation in gene regulation. jenabioscience.com By inducing global or gene-specific DNA hypomethylation, it allows for the reactivation of tumor suppressor genes and other silenced genes. sigmaaldrich.comjenabioscience.comnih.gov This has provided profound insights into how epigenetic silencing contributes to disease and how it can potentially be reversed. nih.govnih.gov

Table 2: Research Findings on the Significance of this compound

Research Finding Significance in Epigenetic Regulation
5-Aza-CTP is an analog of cytidine triphosphate that inhibits the incorporation of [3H]CTP into RNA. medchemexpress.com Demonstrates its function as a direct precursor for RNA, impacting RNA metabolism.
The deoxy-form, 5-aza-dCTP, is a good substrate for DNA polymerase alpha and is incorporated into DNA. nih.gov Confirms the pathway for the analog to enter the DNA, which is essential for its epigenetic effect.
Incorporation of the analog into DNA leads to the irreversible inhibition of DNA methyltransferases. mdpi.comnih.gov This is the core mechanism by which 5-azacytidine induces hypomethylation, by trapping and depleting DNMT enzymes.
Treatment with 5-azacytidine can reactivate epigenetically silenced genes. mdpi.comnih.gov Highlights its utility as a tool to study the functional consequences of DNA methylation and gene silencing.

This table outlines key experimental findings that establish the role and importance of this compound and its deoxy-metabolite in epigenetic research.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
5-Azacytidine 5-azaC
This compound 5-Aza-CTP
5-Azacytidine monophosphate 5-aza-CMP
5-Azacytidine diphosphate 5-aza-CDP
5-Aza-2'-deoxycytidine Decitabine
5-Aza-2'-deoxycytidine triphosphate 5-aza-dCTP
5-Aza-2'-deoxycytidine diphosphate 5-aza-dCDP
Cytidine
Deoxycytidine triphosphate dCTP
5-methylcytosine (B146107) 5mC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N4O14P3

Molecular Weight

484.14 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H15N4O14P3/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1

InChI Key

KFILMUPGQGKFKE-KVTDHHQDSA-N

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Molecular Mechanisms of 5 Azacytidine Triphosphate Action

Intracellular Metabolism and Phosphorylation Pathways to 5-Azacytidine (B1684299) Triphosphate

The journey of 5-azacytidine from an extracellular agent to an intracellularly active molecule is a multi-step process involving cellular uptake and sequential phosphorylation. nih.gov This metabolic activation is essential for its therapeutic effects.

Cellular Uptake Mechanisms of 5-Azacytidine

The initial and crucial step in the action of 5-azacytidine is its transport across the cell membrane. This process is not passive but is mediated by specific protein transporters.

The cellular uptake of 5-azacytidine is primarily facilitated by members of the human equilibrative nucleoside transporter (hENT) and human concentrative nucleoside transporter (hCNT) families. aacrjournals.org Research has identified the human equilibrative nucleoside transporter 1 (hENT1) as a key transporter for 5-azacytidine in leukemia cells. nih.gov Studies using [¹⁴C]5-azacytidine have shown that its uptake is Na⁺-independent and can be inhibited by S-(4-nitrobenzyl)-6-thioinosine (NBTI), a known hENT1 inhibitor. nih.gov Furthermore, the human concentrative nucleoside transporter 1 (hCNT1) has been shown to mediate the Na⁺-dependent uptake of 5-azacytidine. nih.govaacrjournals.org Cells engineered to express hCNT1 demonstrated significantly increased sensitivity to 5-azacytidine. nih.govaacrjournals.org The affinity of hCNT1 for 5-azacytidine, represented by the Michaelis constant (Km), has been determined to be 63 micromol/L. nih.govaacrjournals.org

Interactive Table: Human Nucleoside Transporters Involved in 5-Azacytidine Uptake

TransporterTransport MechanismKey Characteristics
hENT1 Equilibrative, Na⁺-independentMost abundant nucleoside transporter in leukemia cells. nih.gov
hCNT1 Concentrative, Na⁺-dependentKm value for 5-azacytidine is 63 µM. nih.govaacrjournals.org

Kinase-Mediated Conversion to 5-Azacytidine Monophosphate (5-aza-CMP)

Once inside the cell, 5-azacytidine must be phosphorylated to become active. drugbank.comaacrjournals.org The first phosphorylation step, which is often the rate-limiting step in its activation, is the conversion of 5-azacytidine to 5-azacytidine monophosphate (5-aza-CMP). chemicalbook.com

This initial phosphorylation is catalyzed by the enzyme uridine-cytidine kinase (UCK), specifically the UCK2 isoform. drugbank.comchemicalbook.comresearchgate.net UCK2 phosphorylates both uridine (B1682114) and cytidine (B196190) and has been shown to effectively phosphorylate 5-azacytidine. aacrjournals.orgwikipedia.org Kinetic studies with purified uridine-cytidine kinase from calf thymus have determined the Km value for 5-azacytidine to be 200 µM, which is higher than that for the natural substrates cytidine (40 µM) and uridine (50 µM), indicating a lower affinity for the analog. aacrjournals.orgaacrjournals.org The phosphorylation of 5-azacytidine by UCK is subject to feedback inhibition by cytidine triphosphate (CTP) and uridine triphosphate (UTP), the end products of the pyrimidine (B1678525) salvage pathway. aacrjournals.org Interestingly, 5-azacytidine triphosphate (5-aza-CTP) itself also acts as a feedback inhibitor of uridine-cytidine kinase, which may regulate the intracellular concentration of the activated drug. nih.gov

Interactive Table: Kinetic Parameters of Uridine-Cytidine Kinase

SubstrateKm (µM)Reference
5-Azacytidine200 aacrjournals.orgaacrjournals.org
Cytidine40 aacrjournals.orgaacrjournals.org
Uridine50 aacrjournals.orgaacrjournals.org

Sequential Phosphorylation to 5-Azacytidine Diphosphate (B83284) (5-aza-CDP) and Triphosphate (5-aza-CTP)

Following its conversion to the monophosphate form, 5-aza-CMP undergoes two additional phosphorylation steps to become the biologically active this compound (5-aza-CTP). drugbank.comnih.gov

DNA Methyltransferase Inhibition through DNA Incorporation

The pathway leading to DNA methyltransferase (DNMT) inhibition begins with a series of enzymatic modifications that convert the initial ribonucleoside into a deoxyribonucleoside triphosphate, rendering it a substrate for DNA polymerases.

Following initial phosphorylation to its diphosphate form (5-Azacytidine diphosphate or 5-Aza-CDP), the molecule can be shunted towards a pathway for DNA incorporation. A crucial step in this process is the conversion of the ribonucleotide 5-Aza-CDP into its deoxyribonucleotide counterpart, 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP). researchgate.netresearchgate.netresearchgate.netcore.ac.ukplos.org This conversion is essential because the deoxyribose sugar is a prerequisite for a nucleotide to be integrated into a DNA strand. researchgate.net Studies indicate that approximately 10-20% of the intracellular 5-Aza-CDP pool is directed through this conversion, highlighting it as a significant, albeit minority, metabolic route for the drug. researchgate.netnih.gov

The enzymatic conversion of 5-Aza-CDP to 5-aza-dCDP is catalyzed by the enzyme Ribonucleotide Reductase (RR). researchgate.netresearchgate.netcore.ac.ukplos.orgnih.gov RR is a critical enzyme in cellular metabolism, responsible for the de novo synthesis of all four deoxyribonucleotides required for DNA replication and repair by reducing the corresponding ribonucleotides. nih.govnih.govtandfonline.com The enzyme is composed of two subunits, RRM1 and RRM2. nih.govtandfonline.com Research has demonstrated that the RRM2 subunit is directly involved in the conversion of 5-azacytidine to its deoxy form. nih.gov Interestingly, 5-azacytidine itself has been identified as a potent inhibitor of the RRM2 subunit, which means that the drug can terminate its own conversion pathway to the DNA-incorporable form. nih.govnih.gov Knockdown of RRM2 expression has been shown to prevent the conversion of 5-azacytidine to its deoxy form and its subsequent triphosphate, underscoring the indispensable role of this enzyme in the DNA-targeted mechanism of 5-azacytidine. nih.gov

Once 5-aza-dCDP is formed, it undergoes a final phosphorylation step to become the active, DNA-ready molecule, 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP). researchgate.netnih.govnih.gov This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally non-specific regarding the base and sugar, allowing them to efficiently convert various diphosphates to their triphosphate forms. researchgate.netresearchgate.netresearchgate.net The generation of 5-aza-dCTP is the final activation step, creating the direct precursor for incorporation into newly synthesized DNA strands. nih.govnih.gov

During the S phase of the cell cycle, when DNA replication occurs, 5-aza-dCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA strands by DNA polymerases. researchgate.net Studies using purified mammalian DNA polymerase alpha have shown that 5-aza-dCTP is a proficient substrate for the enzyme. nih.gov The incorporation follows the principles of Watson-Crick base pairing, with the azanucleotide being inserted opposite guanine (B1146940) residues. nih.gov

Detailed kinetic analyses have been performed to understand the efficiency of this incorporation.

Table 1: Kinetic Parameters of 5-Aza-dCTP Incorporation by DNA Polymerase Alpha nih.gov
SubstrateApparent Km (μM)Apparent Vmax (Relative to dCTP)Inhibitory Constant (Ki) (μM)
5-Aza-dCTP3.0Slightly lower4.3 (Competitive inhibitor with respect to dCTP)
dCTP (natural substrate)2.0100%N/A

The data indicates that while 5-aza-dCTP has a slightly lower affinity for DNA polymerase alpha than the natural substrate dCTP (as shown by a higher Km value), it is nonetheless an effective substrate that is readily incorporated into replicating DNA. nih.gov

The primary mechanism of action following the incorporation of 5-aza-dC into DNA is the trapping and subsequent depletion of DNA methyltransferase (DNMT) enzymes. plos.orgnih.gov DNMTs, particularly the maintenance methyltransferase DNMT1, recognize hemimethylated DNA during replication and catalyze the transfer of a methyl group to the cytosine on the newly synthesized strand. nih.gov

The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon-6 position of the cytosine ring. nih.govglenresearch.com This forms a transient covalent bond. In a normal reaction with cytosine, a proton at carbon-5 is abstracted, leading to the release of the enzyme. However, when the enzyme encounters a 5-azacytosine (B16484) residue in the DNA, this process is irrevocably stalled. The substitution of carbon with nitrogen at the 5-position of the pyrimidine ring prevents the final step of the catalytic cycle (β-elimination), and the enzyme becomes permanently locked onto the DNA in a covalent complex. nih.govnih.gov

This "trapping" of DNMTs on the DNA leads to their depletion from the cell through ubiquitin-dependent proteasomal degradation. nih.govnih.govnih.govoup.com This degradation is a post-translational event triggered by the formation of the DNMT-DNA adduct. nih.govnih.govoup.com The substrate recognition component Cdh1, part of the anaphase-promoting complex (APC)/cyclosome ubiquitin ligase, has been identified as a key player in initiating the proteasomal degradation of the trapped DNMT1. nih.gov

Research has shown a differential effect of 5-azacytidine derivatives on the three main active DNMT isoforms: DNMT1, DNMT3A, and DNMT3B. tandfonline.com A significant body of evidence suggests that DNMT1, the maintenance methyltransferase responsible for copying methylation patterns after replication, is the primary target for degradation. nih.govnih.govoup.com

Table 2: Reported Specificity of 5-Aza-2'-deoxycytidine for DNMT Isoforms
DNMT IsoformObserved EffectReferences
DNMT1 (Maintenance)Rapidly and selectively degraded; levels massively reduced. nih.govnih.govoup.com
DNMT3A (De novo)Significantly less sensitive to depletion; some studies show a decline in protein levels. nih.govnih.govtandfonline.com
DNMT3B (De novo)Practically resistant to inhibitor-induced depletion; decline observed only at higher doses in some cells. nih.govnih.govtandfonline.com

Multiple studies have reported that upon treatment with 5-aza-CdR, DNMT1 protein levels are dramatically reduced, while the levels of the de novo methyltransferases, DNMT3A and DNMT3B, remain largely unaffected or are depleted to a much lesser extent. nih.govnih.govoup.com For instance, one study noted that Dnmt1 is completely depleted, whereas Dnmt3a is significantly less sensitive and Dnmt3b is practically resistant. nih.gov However, some research indicates that the cytotoxic effects may be primarily mediated through DNMT3a and DNMT3b, as cells lacking both of these enzymes showed high resistance to 5-aza-dC. nih.gov Further studies in specific cell types, like gastric cancer cells, have shown a significant decline in both DNMT1 and DNMT3A protein levels. tandfonline.com This suggests that while DNMT1 is a consistent and primary target, the effects on DNMT3A and DNMT3B may be more cell-type dependent. tandfonline.comnih.gov

RNA-Mediated Effects of this compound

Direct Incorporation into RNA (5-aza-CTP)

Following cellular uptake, 5-azacytidine, being a ribonucleoside analog, is primarily metabolized into its active triphosphate form, 5-azacytidine-5'-triphosphate (5-aza-CTP). nih.gov This phosphorylation is carried out by cellular kinases, such as uridine-cytidine kinase. nih.gov As a structural analog of cytidine triphosphate (CTP), 5-aza-CTP serves as a substrate for RNA polymerases and is subsequently incorporated into nascent RNA molecules. nih.govnih.govresearchgate.net This incorporation into various RNA species is a major metabolic pathway and a key mechanism of action for 5-azacytidine. nih.govnih.gov The presence of the nitrogen atom at the 5th position of the pyrimidine ring in the incorporated 5-azacytosine base is the basis for its subsequent effects on RNA metabolism and function. nih.gov

Table 2: Estimated Cellular Fate of 5-Azacytidine

Metabolic Pathway Percentage of Drug Key Metabolite Final Macromolecule Reference(s)
RNA Incorporation ~80-90% This compound (5-aza-CTP) RNA nih.gov, nih.gov
DNA Incorporation ~10-20% 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP) DNA nih.gov, nih.gov

Disruption of RNA Metabolism

The incorporation of 5-aza-CTP into RNA chains leads to a significant disruption of normal RNA metabolism. nih.govnih.gov This interference occurs through multiple mechanisms, affecting the stability, processing, and function of various RNA species. The altered chemical properties of RNA containing 5-azacytosine can interfere with RNA-protein interactions, disrupt secondary structures, and inhibit post-transcriptional modifications, ultimately affecting gene expression and protein synthesis. nih.govmdpi.com

Research has demonstrated that 5-azacytidine can decrease the stability of RNA. Treatment of cells with 5-azacytidine leads to a dose- and time-dependent reduction in the levels of total RNA. nih.gov This effect is attributed, at least in part, to the direct incorporation of the analog into RNA, which may render the molecules more susceptible to degradation. nih.gov Specifically, the stability of certain messenger RNAs (mRNAs) is affected. For instance, the half-life of RRM2 mRNA, which codes for a subunit of ribonucleotide reductase, is significantly shortened in the presence of 5-azacytidine. nih.gov Furthermore, 5-azacytidine can influence the levels of RNA modifications, such as N6-methyladenosine (m6A), which are critical for regulating mRNA splicing, export, and stability. mdpi.com By altering the epitranscriptomic landscape, 5-azacytidine can indirectly modulate the processing and fate of mRNA molecules.

A well-documented RNA-mediated effect of 5-azacytidine is the inhibition of transfer RNA (tRNA) methylation. aacrjournals.orgaacrjournals.org Specifically, 5-azacytidine acts as a potent inhibitor of tRNA cytosine-5-methyltransferases, such as DNMT2 (also known as TRDMT1). researchgate.netaacrjournals.orgmdpi.com The incorporation of 5-azacytosine into tRNA creates a substrate that forms a covalent, irreversible bond with the methyltransferase enzyme, trapping it and leading to its inactivation. researchgate.netnih.gov This results in a specific and dose-dependent decrease in the methylation of tRNA, particularly at position C38 of tRNAAsp. nih.govaacrjournals.org

Table 3: Compound Names

Abbreviation/Common Name Full Chemical Name
5-Azacytidine 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one
5-Aza-CTP 5-Azacytidine-5'-triphosphate
5-aza-dC / Decitabine (B1684300) 5-Aza-2'-deoxycytidine
5-aza-dCTP 5-Aza-2'-deoxycytidine triphosphate
DNMT1 DNA (cytosine-5)-methyltransferase 1
DNMT3A DNA (cytosine-5)-methyltransferase 3A
DNMT3B DNA (cytosine-5)-methyltransferase 3B
DNMT2 / TRDMT1 DNA methyltransferase 2 / tRNA aspartic acid methyltransferase 1
Cdh1 / FZR1 Cadherin-1 / Fizzy-related protein homolog 1
MG132 Z-Leu-Leu-Leu-al
Lactacystin N-[(1S)-1-[[(2S,3R,4S)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl]formamido]-3-methylbutyl]-N-[(2S)-1-oxo-1-sulfanylpropan-2-yl]acetamide
RRM2 Ribonucleoside-diphosphate reductase subunit M2
CTP Cytidine triphosphate
m6A N6-methyladenosine
Impact on Ribosome Disassembly

This compound's incorporation into ribosomal RNA (rRNA) has a profound impact on ribosome structure and function. Studies have shown that treatment with 5-azacytidine leads to a disaggregation of polyribosomes, with a concurrent accumulation of 80S ribosomes. nih.gov This suggests a disruption in the normal cycle of translation, where ribosomes would typically be engaged with messenger RNA (mRNA) in polysomes.

The underlying cause of this polysome breakdown appears to be a defect in ribosome assembly. 5-Azacytidine inhibits the accumulation of both 28S and 18S rRNAs in the cytoplasm. nih.gov This inhibition is dose- and time-dependent. nih.gov For instance, in BSC-1 cells, a high concentration of 5-azacytidine for a short duration resulted in a significant reduction in cytoplasmic 28S and 18S rRNA levels. nih.gov

Furthermore, the incorporation of 5-azacytidine into precursor rRNA, such as the 45S and 32S species, is thought to alter their secondary structure. nih.gov While these analog-substituted precursors can be processed to a certain extent, the formation of mature 28S rRNA is completely inhibited. nih.gov This structural alteration likely hinders the proper assembly of ribosomal subunits, ultimately leading to a deficit of functional ribosomes and contributing to the observed disassembly of polysomes.

Inhibition of Protein Synthesis

The disruption of ribosome integrity and function by this compound directly contributes to the inhibition of protein synthesis. nih.govcapes.gov.br The breakdown of polyribosomes to inactive monomers and dimers is a key indicator of this inhibition. capes.gov.br This is further evidenced by a decrease in the incorporation of amino acids into newly synthesized proteins in cells treated with the analog. capes.gov.br

Moreover, treatment with 5-azacytidine has been observed to cause a downregulation of tRNA synthetase genes. plos.org tRNA synthetases are crucial enzymes responsible for attaching the correct amino acid to its corresponding tRNA. A reduction in their expression would further impair the availability of properly charged tRNAs, thereby exacerbating the inhibition of protein synthesis.

The table below summarizes the effects of 5-azacytidine on key components of the protein synthesis machinery.

Component AffectedObserved EffectReference(s)
Polyribosomes Disaggregation to inactive monomers and dimers nih.govcapes.gov.br
Ribosomal RNA (rRNA) Inhibition of 28S and 18S rRNA accumulation in the cytoplasm; Altered secondary structure of precursor rRNA nih.govnih.gov
Transfer RNA (tRNA) Incorporation of 5-azacytidine into the 3'-terminus, leading to less efficient protein synthesis; Downregulation of tRNA synthetase genes plos.orgnih.gov
Amino Acid Incorporation Inhibition of incorporation into soluble proteins capes.gov.br

Other Potential Non-Canonical Molecular Targets

In addition to its well-documented effects on RNA and protein synthesis, this compound and its parent compound exhibit inhibitory actions on other key cellular enzymes and pathways.

Recent research has identified the M2 subunit of ribonucleotide reductase (RRM2) as a novel and significant molecular target of 5-azacytidine. nih.gov Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.gov

The inhibition of RRM2 by 5-azacytidine is a potent effect observed in various cancer cell lines. nih.gov This inhibition is dependent on the incorporation of 5-azacytidine into RNA and leads to a decrease in RRM2 mRNA stability. nih.gov The consequence of RRM2 inhibition is a significant disruption of the deoxyribonucleotide pools within the cell. nih.gov Interestingly, this action creates a feedback loop, as ribonucleotide reductase is also involved in the conversion of 5-azacytidine to its deoxy-form, which is incorporated into DNA. By inhibiting RRM2, 5-azacytidine effectively curtails its own conversion to the DNA-damaging agent. nih.gov

The table below presents data on the in vivo inhibition of RRM2 by 5-azacytidine in a mouse model.

TreatmentRRM2 mRNA Level ReductionRRM2 Protein Level ReductionReference(s)
5-azacytidine40%70-80% nih.gov

5-Azacytidine's impact on nucleotide metabolism extends to the inhibition of purine (B94841) and pyrimidine synthesis pathways, thereby affecting the incorporation of these essential metabolites into macromolecules like RNA and DNA. The de novo synthesis of both purine and pyrimidine nucleotides is dependent on the availability of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov

5-Azacytidine has been shown to inhibit UMP synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.net This inhibition leads to a significant decrease in the intracellular levels of UTP and CTP. researchgate.net

Cellular and Epigenetic Consequences of 5 Azacytidine Triphosphate Exposure

Global and Locus-Specific DNA Hypomethylation

A primary and well-documented consequence of 5-azacytidine (B1684299) triphosphate exposure is the induction of both global and locus-specific DNA hypomethylation. nih.gov This occurs because its deoxy-form, 5-aza-2'-deoxycytidine triphosphate, when incorporated into DNA, covalently traps DNA methyltransferases (DNMTs). nih.govnih.gov This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome during DNA replication. nih.govproquest.com While global hypomethylation is a hallmark of this process, the effects are not uniform across the entire genome, with certain regions, such as specific gene promoters, being more susceptible to demethylation. spandidos-publications.comaacrjournals.org

Studies have shown that treatment with 5-azacytidine results in a significant reduction in genomic DNA methylation. For instance, in HCT116 and NALM-6 cancer cell lines, incubation with a related compound led to a 10-30% reduction in DNA methylation over several days. aacrjournals.org Interestingly, this demethylating activity can be specific, as some studies have observed demethylation and reactivation of tumor suppressor genes without affecting the methylation of centromeric satellite sequences. aacrjournals.org

The degree of hypomethylation can vary between different cell types and even within a population of treated cells. In myeloid and T-cell lines, 5-azacytidine induced non-dose-dependent global DNA hypomethylation at certain concentrations. nih.gov Notably, significant hypomethylation was observed in the apoptotic fraction of these cells, while non-apoptotic cells maintained a methylation pattern similar to untreated cells. nih.gov

Reactivation of Aberrantly Silenced Genes

A key outcome of DNA hypomethylation is the reactivation of genes that were previously silenced by aberrant methylation. nih.gov This is a critical mechanism by which 5-azacytidine and its derivatives exert their therapeutic effects, particularly in the context of cancer where gene silencing is a common event. The removal of methyl groups from CpG islands in promoter regions can restore the accessibility of these regions to transcription factors, leading to gene re-expression.

De-repression of Promoter Regions

The hypermethylation of CpG islands within the promoter regions of genes is a common mechanism for gene silencing in various diseases, including cancer. nih.gov 5-Azacytidine triphosphate, through its downstream effects on DNA methylation, directly counteracts this by causing the demethylation of these promoter regions. researchgate.net This de-repression allows for the binding of transcription machinery and the subsequent re-initiation of gene transcription.

Studies in various cancer cell lines have demonstrated the reactivation of silenced genes following treatment with 5-azacytidine. For example, in non-small cell lung cancer (NSCLC) models, 5-azacytidine has been shown to reverse aberrant methylation patterns and reactivate silenced tumor suppressor genes. nih.gov Similarly, in potato plants with transcriptionally silenced transgenes, treatment with 5-azacytidine led to a decrease in cytosine methylation in the promoter region and restored transgene expression. nih.gov Research in RKO colon cancer cells showed that treatment with a 5-azacytidine analog induced dynamic changes in DNA methylation at the promoters of silenced genes like MLH1, CDKN2A, and MYOD1. plos.org

The process of de-repression is not solely dependent on DNA demethylation but also involves changes in chromatin structure around the promoter regions to create a more "permissive" environment for transcription. plos.org

Activation of Tumor Suppressor Genes

A significant consequence of the de-repression of promoter regions is the reactivation of tumor suppressor genes (TSGs). nih.govresearchgate.net In many cancers, TSGs are silenced by hypermethylation, contributing to uncontrolled cell growth and proliferation. nih.gov 5-Azacytidine can reverse this epigenetic silencing, leading to the re-expression of TSGs and subsequent anti-tumor effects.

The following table summarizes key research findings on the reactivation of specific tumor suppressor genes by 5-azacytidine and its analogs in various cancer types.

Tumor Suppressor Gene Cancer Type Cell Line(s) Key Findings Reference(s)
p16Ink4a Colon Cancer HCT116 Reactivation linked to reduced cell proliferation. aacrjournals.org
p15 (B1577198) and p16 Hepatocellular Carcinoma - DNA demethylation can inhibit HCC proliferation. medsci.org
p53 Hepatocellular Carcinoma Hep3B Inhibition of DNMT expression induces p53 protein expression and activates the p53 signaling pathway. medsci.orgnih.gov
VHL Renal Carcinoma - Reactivated by 5-azacytidine treatment. nih.gov
E-cadherin - - Reactivated by 5-azacytidine treatment. nih.gov
Estrogen Receptor - - Reactivated by 5-azacytidine treatment. nih.gov
Desmocollin 3 (DSC3) Breast Cancer MDA-MB-231, UACC 1179 Transcriptional reactivation induced in a dose-dependent manner. nih.gov
MASPIN Breast Cancer MDA-MB-231, UACC 1179 Transcriptional reactivation induced in a dose-dependent manner. nih.gov
miR-139-5p Various Cancers - 5-Azacytidine can reactivate expression in bladder, colon, breast, lung, ovarian, and hematologic cancers. mdpi.com

It is important to note that while 5-azacytidine can induce widespread demethylation, the reactivation of specific genes is a more selective process, suggesting that other regulatory factors are required for full gene re-expression. plos.org

Induction of Endogenous Retroviral Elements and Interferon Response

Beyond the reactivation of host genes, exposure to 5-azacytidine can also lead to the induction of endogenous retroviral elements (ERVs). researchgate.net ERVs are remnants of ancient retroviral infections that are integrated into the host genome and are typically silenced by DNA methylation.

Studies have shown that treatment with 5-azacytidine can lead to the expression of ERV-related sequences. nih.govnih.gov For instance, in C3H 10T1/2 mouse embryo fibroblasts, exposure to 5-azacytidine induced the expression of both type C and type A retrovirus-related sequences, which was associated with the hypomethylation of these sequences. nih.govnih.gov

The expression of these viral-like sequences can trigger a cellular antiviral response, primarily through the induction of interferons. nih.gov This "viral mimicry" can lead to apoptosis of the cancer cells and can also modulate the immune system, potentially enhancing anti-tumor immunity. nih.govresearchgate.net This induction of an interferon response is considered an additional mechanism by which 5-azacytidine exerts its anti-cancer effects. nih.gov

Chromatin Remodeling and Accessibility Alterations

The epigenetic landscape of a cell is a complex interplay of DNA methylation and chromatin structure. The incorporation of this compound's deoxy-form into DNA not only leads to hypomethylation but also triggers significant alterations in chromatin remodeling and accessibility.

Genome-scale studies have revealed that 5-azacytidine treatment results in substantial changes in gene regulation. nih.gov These changes are not solely due to the relief of repression by DNA methylation, as many of the affected genes are not regulated by methylated promoters prior to treatment. nih.gov This indicates that 5-azacytidine's effects on chromatin are a critical component of its mechanism of action.

Interplay with Histone Modification Patterns

DNA methylation and histone modifications are intricately linked in the regulation of gene expression. nih.gov Repressive histone marks, such as the methylation of histone H3 at lysine (B10760008) 9 (H3K9me) and lysine 27 (H3K27me), often co-exist with DNA methylation to maintain a silenced chromatin state. nih.gov

Treatment with 5-azacytidine disrupts this interplay. Studies have shown that 5-azacytidine can lead to a reorganization of genomic histone modification patterns. nih.gov For example, in one study, it was found that certain classes of genes switched their repressive mark from H3K27me3 to H3K9me3, and vice versa, upon treatment with 5-azacytidine. nih.gov

Furthermore, the reactivation of some tumor suppressor genes by 5-aza-2'-deoxycytidine has been closely linked to significant decreases in promoter H3K9 di-methylation. nih.gov This reduction in a repressive histone mark is, in turn, associated with a decrease in the level of the G9a histone methyltransferase, the enzyme responsible for this modification. nih.gov This suggests that 5-azacytidine can influence gene expression through mechanisms independent of its direct effects on DNA methylation by altering the machinery that controls histone modifications. nih.gov

The reactivation of silenced genes is a multi-step process that involves both DNA demethylation and changes in chromatin architecture. The insertion of the histone variant H2A.Z has been shown to be a crucial step in establishing nucleosome-depleted regions at promoters, which is necessary for the complete reactivation of some silenced genes following 5-azacytidine treatment. plos.org

Influence on Chromatin Structure and Nuclear Organization

One of the most prominent effects is the decondensation of chromatin. nih.gov This is particularly evident in genetically inactive regions of heterochromatin, which normally maintain a tightly packed structure. nih.gov Inhibition of condensation can occur even when the DNA is still hemimethylated or fully methylated, suggesting a rapid and direct impact on chromatin integrity. nih.gov This decondensation is associated with a shift in DNA replication timing; late-replicating, inactive chromatin can transiently adopt an earlier replication schedule, a hallmark of more accessible, activatable chromatin. nih.gov

At a finer architectural level, treatment with 5-Azacytidine can alter the three-dimensional conformation of the genome. Studies using high-resolution chromosome conformation capture (Hi-C) have revealed that 5-Azacytidine treatment can lead to changes in Topologically Associating Domains (TADs), which are fundamental units of genome organization. researchgate.net This includes the formation of new TAD boundaries and the disappearance of existing ones. researchgate.net Such remodeling of TADs can, in turn, affect long-range chromosomal communications, including interactions between promoters and enhancers, thereby influencing gene expression patterns. researchgate.net

Furthermore, the absence of DNA methylation has been linked to changes in the subnuclear positioning of chromatin. For instance, in mouse embryonic stem cells devoid of DNA methylation, there is an increased clustering of chromocenters, which are dense regions of heterochromatin. semanticscholar.org While global chromatin compaction may not be significantly affected, the underlying primary chromatin structure is altered, with a genome-wide decrease in histone marks such as H3K9me2 and an increase in histone acetylation. semanticscholar.org

Prolonged exposure to 5-Azacytidine can also lead to chromosomal instability, with rearrangements often occurring in specific 5-Azacytidine-sensitive regions. nih.gov The degradation of DNMT1, a key maintenance methyltransferase, occurs within the nucleus and is a critical event preceding these structural changes. nih.gov This degradation is mediated by the proteasomal pathway and can be blocked by proteasomal inhibitors. nih.gov

The following table summarizes the key influences of 5-Azacytidine on chromatin and nuclear structure:

FeatureObservationImplication
Chromatin Condensation Decondensation of heterochromatin. nih.govIncreased accessibility of DNA, potential for gene activation.
DNA Replication Timing Transient shift from late to earlier replication for inactive chromatin. nih.govAlteration of the replication program, characteristic of activatable chromatin.
Topologically Associating Domains (TADs) Alteration of TAD boundaries (formation of new and disappearance of existing ones). researchgate.netChanges in long-range genomic interactions and gene regulation.
Nuclear Organization Increased clustering of chromocenters in methylation-deficient cells. semanticscholar.orgReorganization of subnuclear compartments.
Histone Modifications Genome-wide decrease in H3K9me2 and increase in histone acetylation. semanticscholar.orgAlteration of the histone code, impacting gene expression.
Chromosomal Stability Induction of chromosomal rearrangements and instability with prolonged exposure. nih.govPotential for genomic alterations.
DNMT1 Localization Degradation of DNMT1 occurs within the nucleus. nih.govInitiation of demethylation and subsequent structural changes at the site of DNA.

Modulation of Cellular Differentiation and Fate Pathways

This compound, through its precursor 5-Azacytidine, is a potent modulator of cellular differentiation, capable of redirecting the fate of various cell types. This capacity stems primarily from its ability to induce DNA demethylation, which can lead to the reactivation of silenced genes that govern specific differentiation programs.

In the context of mesenchymal stem cells (MSCs), pretreatment with 5-Azacytidine has been shown to significantly promote osteogenic differentiation. nih.gov This is accompanied by a notable decrease in global DNA methylation and the hypomethylation of the promoter regions of key osteogenic genes, such as dlx5. nih.gov The resulting increase in the expression of these genes drives the differentiation process, as evidenced by enhanced alkaline phosphatase (ALP) activity and calcium mineralization, which are hallmarks of bone formation. nih.gov The pro-differentiation effect is attributed to DNA demethylation rather than the selection of a specific cell subpopulation. nih.gov

Similarly, 5-Azacytidine can influence the differentiation of hepatic progenitor cells. While treatment with 5-Azacytidine alone may not be sufficient to induce full maturation, it exhibits a synergistic effect when combined with a hepatic induction medium, promoting terminal differentiation. nih.govuchicago.edu This is characterized by the increased expression of hepatocyte-associated markers such as albumin (ALB), cytokeratin 18 (CK18), and tyrosine aminotransferase (TAT). nih.gov

The table below details the effects of 5-Azacytidine on the differentiation of specific cell types:

Cell TypeTreatment ContextObserved EffectsKey Molecular Changes
Mesenchymal Stem Cells (MSCs) Pretreatment before osteogenic inductionFacilitated osteogenic differentiation. nih.govHypomethylation of genomic DNA and osteogenic gene promoters (e.g., dlx5); increased osteogenic gene expression. nih.gov
Mouse Embryonic Hepatic Progenitor Cells (HP14.5) In combination with hepatocyte induction mediumSynergistic effect on terminal differentiation. nih.govEnhanced expression of hepatocyte-associated factors (ALB, CK18, TAT, CYP1A1, UGT1A). nih.gov

Cellular senescence, a state of irreversible cell cycle arrest, is another critical cellular fate that can be induced by 5-Azacytidine. This process serves as a potent anti-tumor mechanism. The induction of senescence by 5-Azacytidine is often linked to the activation of tumor suppressor pathways.

In several cancer cell lines, including osteosarcoma (U2OS) and breast cancer (MCF-7) cells, 5-Azacytidine treatment leads to the upregulation of the p53-p21 pathway, a central regulator of cell cycle arrest and senescence. cellphysiolbiochem.com Furthermore, in osteosarcoma cells, 5-Azacytidine has been shown to induce the expression of p16INK4A, another key tumor suppressor protein that triggers senescence. researchgate.net The promoter of the p16INK4A gene is rich in CpG islands, making it a target for demethylation and subsequent reactivation by 5-Azacytidine. researchgate.net

Interestingly, the role of 5-Azacytidine in senescence can be context-dependent. In response to oxidative stress in insulinoma cell lines, 5-Azacytidine was found to attenuate the development of a senescent phenotype. nih.govresearchgate.net This suggests that in certain cellular environments, 5-Azacytidine may modulate stress responses in a manner that bypasses senescence.

The induction of senescence by 5-Azacytidine is often accompanied by characteristic markers, such as an enlarged cell size, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci. cellphysiolbiochem.comresearchgate.net

The following table summarizes research findings on 5-Azacytidine-induced cellular senescence:

Cell LineKey Pathway(s) ActivatedObserved Phenotype
U2OS (Osteosarcoma) p16INK4A, p53-p21 cellphysiolbiochem.comresearchgate.netGrowth arrest, increased SA-β-gal staining. researchgate.net
MCF-7 (Breast Cancer) p53-p21 cellphysiolbiochem.comInduction of senescence. cellphysiolbiochem.com
H28 (Lung Mesothelioma) Not specifiedElevated SA-β-galactosidase activity, increased DNA damage response. researchgate.net
NIT-1 and β-TC-6 (Insulinoma) Not applicableAttenuation of oxidant-induced senescence. nih.govresearchgate.net

This compound's precursor, 5-Azacytidine, is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. This pro-apoptotic activity is a cornerstone of its therapeutic effect and is mediated through the modulation of both intrinsic and extrinsic apoptotic pathways.

In non-seminomatous germ cell tumor cells, 5-Azacytidine induces a strong and prolonged apoptotic response at nanomolar concentrations. nih.gov This is evidenced by the cleavage of Caspase-3 and Poly-(ADP-ribose) polymerase 1 (PARP1), which are central executioners of apoptosis. nih.gov Similarly, in acute myeloid leukemia (AML) cell lines such as MOLM-13, 5-Azacytidine treatment leads to an apoptotic mode of cell death, characterized by a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.comsemanticscholar.org

The regulation of apoptosis by 5-Azacytidine also involves the epigenetic reprogramming of genes that control cell survival and death. For instance, in MOLM-13 cells, 5-Azacytidine can decrease the methylation of the promoter of the TNFRSF25 gene, leading to its increased expression. mdpi.com This gene encodes a member of the tumor necrosis factor receptor superfamily, which is involved in signaling pathways that can lead to apoptosis. In non-small cell lung cancer (NSCLC) cells, treatment with 5-Azacytidine has been shown to upregulate the expression of various apoptosis-related genes. nih.govresearchgate.net

However, the cellular response to 5-Azacytidine is not always straightforwardly pro-apoptotic. In some contexts, it can concurrently promote cytoprotective autophagy, a cellular recycling process that can either promote survival or contribute to cell death. nih.gov For example, in insulinoma cells under oxidative stress, 5-Azacytidine stimulated an autophagic response rather than a direct pro-apoptotic one. nih.govresearchgate.net

The table below outlines the key findings regarding the regulation of apoptotic pathways by 5-Azacytidine:

Cell TypeApoptotic Pathway(s)Key Molecular Events
Non-Seminomatous Germ Cell Tumor Cells IntrinsicCleavage of Caspase-3 and PARP1. nih.gov
MOLM-13 (Acute Myeloid Leukemia) IntrinsicReduction in mitochondrial membrane potential. mdpi.comsemanticscholar.org
Non-Small Cell Lung Cancer (NSCLC) GeneralUpregulation of apoptosis-related genes. nih.govresearchgate.net
Insulinoma β-TC-6 Cells Autophagy-mediated necrotic cell deathIncreased phosphorylated eIF2α, elevated LC3B pools. nih.govresearchgate.net

Molecular Determinants of Cellular Response and Resistance to 5 Azacytidine Triphosphate

Endogenous Genetic and Epigenetic Factors Influencing Cellular Sensitivity

The inherent characteristics of a cancer cell can significantly influence its response to 5-azacytidine (B1684299). These factors range from the global epigenetic landscape to the specific expression levels of enzymes and transporters involved in the drug's metabolic pathway.

The baseline DNA methylation status of a cell has been investigated as a potential predictor of response to hypomethylating agents like 5-azacytidine, with the rationale that cells with a heavily methylated genome might be more dependent on DNA methyltransferases (DNMTs) for their survival. However, the correlation between baseline methylation and sensitivity is not straightforward.

Studies have shown that the half-maximal inhibitory concentration (IC50) of the related compound 5-aza-2'-deoxycytidine (decitabine) did not correlate with baseline methylation of long interspersed nuclear elements (LINEs). nih.gov Similarly, other research has indicated no clear association between the clinical response to 5-azacytidine and the baseline methylation status of specific genes in patients with myelodysplastic syndrome (MDS). nih.gov In contrast, successful treatment leading to clinical improvement in MDS patients has been associated with a subsequent reduction or loss of methylation in previously hypermethylated genes. nih.gov This suggests that while the initial methylation state may not be a simple biomarker of sensitivity, the ability of 5-azacytidine to effectively reverse hypermethylation in responsive patients is a key aspect of its mechanism. nih.gov

As the primary targets of 5-azacytidine triphosphate's active metabolite, the expression levels of DNA methyltransferases (DNMTs) are a critical factor in cellular sensitivity. 5-azacytidine treatment leads to the degradation of DNMTs, particularly DNMT1. tandfonline.comnih.gov

The relationship between DNMT expression and drug sensitivity is complex. While some studies on related drugs found no correlation between baseline DNMT1, DNMT3a, and DNMT3b expression and drug sensitivity nih.gov, other research indicates that DNMT1 expression can partially dictate sensitivity to 5-azacytidine in gastric cancer cells. tandfonline.com In these cells, stable knockdown of DNMT1 actually led to decreased sensitivity to the drug. tandfonline.com Treatment with 5-azacytidine induces a dose-dependent downregulation of DNMT1 and DNMT3A protein levels. tandfonline.commedsci.org It has been observed that DNMT1 is completely depleted after exposure, while DNMT3a is less sensitive, and DNMT3b is largely resistant to drug-induced depletion. nih.gov This selective degradation of DNMT1 is a key part of the drug's action. nih.gov The activity of 5-azacytidine is also linked to other epigenetic regulators, as it can induce the expression of genes silenced by hypermethylation, such as the tumor suppressor gene p15 (B1577198) (CDKN2B). nih.gov

Table 1: Impact of 5-Azacytidine on DNMT Expression and Activity

Cell Line / ConditionEffect of 5-Azacytidine TreatmentResearch FindingCitation
Gastric Cancer CellsDose-dependent decrease in DNMT1 protein expression.DNMT1 expression partially dictates sensitivity. tandfonline.com
Hep3B Liver Cancer CellsReduced DNMT activity by approximately 2-fold.DNMT activity decreased with concentration and time. medsci.org
HT-29 Colon Cancer CellsSignificant reduction in DNMT1 and DNMT3a expression.Expression was undetected at 10 μM 5-azacytidine. medsci.org
Lymphosarcoma CellsTime-dependent decrease and near-complete depletion of DNMT1 protein.DNMT3a was less sensitive, and DNMT3b was resistant to degradation. nih.gov

For 5-azacytidine to exert its effects, it must first enter the cell. As a hydrophilic molecule, its passage across the cell membrane is dependent on specific protein channels known as nucleoside transporters (NTs). nih.gov Variations in the expression and activity of these transporters are a key determinant of cellular sensitivity.

The human equilibrative nucleoside transporter 1 (hENT1) has been identified as a primary transporter for 5-azacytidine in leukemia cells. nih.gov The uptake of the drug is Na+-independent and can be blocked by the hENT1 inhibitor S-(4-nitrobenzyl)-6-thioinosine (NBTI). nih.gov Inhibition of hENT1 significantly reduces both the cytotoxicity and the DNA demethylating activity of 5-azacytidine. nih.gov In contrast, concentrative nucleoside transporters like hCNT1 and hCNT3, while capable of interacting with 5-azacytidine, were not found to be expressed in certain leukemia cell variants. nih.gov The cytotoxic sensitivity conferred by different transporters varies, with hCNT1 and hENT1 being the most effective for 5-azacytidine uptake leading to cell death. nih.gov This dependence on transporters suggests that their expression levels could serve as a biomarker to predict treatment efficacy. nih.govnih.gov

Table 2: Role of Human Nucleoside Transporters (hNTs) in 5-Azacytidine Sensitivity

TransporterRole in 5-Azacytidine Uptake & CytotoxicityKey FindingsCitation(s)
hENT1 Key transporter in leukemia cells.Inhibition of hENT1 reduces drug uptake, cytotoxicity, and DNA demethylation. Identified as the most abundant NT in leukemia samples. nih.gov
hCNT1 Confers high cytotoxic sensitivity.IC50 value of 0.1 μM for azacitidine in cells expressing hCNT1. nih.gov
hENT2 Confers low cytotoxic sensitivity.IC50 value of 9.0 μM for azacitidine. nih.gov
hCNT2 Confers low cytotoxic sensitivity.IC50 value of 8.3 μM for azacitidine. nih.gov
hCNT3 Potent interaction and high transport rates.Potently inhibited by azacitidine (Ki value 3-26 μM) and shows high transport rates. nih.gov

Following its transport into the cell, 5-azacytidine must be phosphorylated to become active. This multi-step process is catalyzed by specific enzymes, and their activity levels are crucial for the formation of the ultimate active compound, this compound (5-aza-CTP).

The first and rate-limiting step is the phosphorylation of 5-azacytidine to its monophosphate form, which is catalyzed by uridine-cytidine kinase (UCK), with UCK2 being a key isoform. nih.govnih.gov The activity of this enzyme is naturally regulated by feedback inhibition from cytidine (B196190) triphosphate (CTP). nih.gov Consequently, cellular conditions that lower intracellular CTP levels can enhance the phosphorylation of 5-azacytidine, leading to higher intracellular concentrations of 5-aza-CTP and increased cytotoxicity. nih.gov

A portion of the diphosphate (B83284) intermediate, 5-aza-CDP, is converted to its deoxy form (5-aza-dCDP) by the enzyme ribonucleotide reductase (RR). nih.govnih.gov This is a critical branch point, as 5-aza-dCDP is then phosphorylated to 5-aza-dCTP, which is incorporated into DNA and traps DNMTs. nih.gov Interestingly, 5-azacytidine itself has been identified as a potent inhibitor of the RRM2 subunit of ribonucleotide reductase, an effect mediated through its incorporation into RNA and subsequent destabilization of RRM2 mRNA. nih.govnih.govoncotarget.com This creates a feedback loop where 5-azacytidine can terminate its own conversion to the DNA-specific form, highlighting the importance of its RNA-mediated effects. nih.govnih.gov

Table 3: Key Enzymes in 5-Azacytidine Activation and Metabolism

EnzymeFunctionImpact on 5-Azacytidine ActivityCitation(s)
Uridine-Cytidine Kinase (UCK/UCK2) Catalyzes the first phosphorylation of 5-azacytidine to 5-aza-CMP (rate-limiting step).Essential for drug activation. Reduced activity or mutation can lead to resistance. nih.govnih.govnih.govnih.gov
Ribonucleotide Reductase (RR) Reduces 5-aza-CDP to 5-aza-dCDP, shunting the drug towards DNA incorporation.A smaller fraction (10-20%) of 5-azacytidine is converted by RR for DNA incorporation. nih.govnih.gov
Diphosphate Kinase Catalyzes the final phosphorylation step to the active triphosphate form (5-aza-CTP).Necessary for the formation of the metabolite that is incorporated into RNA. nih.gov

Mechanisms of Acquired Cellular Resistance to 5-Azacytidine

Despite initial sensitivity, cancer cells can develop resistance to 5-azacytidine over time through various molecular adaptations. These changes often center on disrupting the drug's ability to be activated or to reach its target.

A primary mechanism of acquired resistance involves alterations in the metabolic pathway that activates 5-azacytidine. Since phosphorylation by uridine-cytidine kinase is the rate-limiting step for activation, changes affecting this enzyme are a common source of resistance.

Studies have identified resistant cell variants that have significantly reduced uridine (B1682114) kinase activity, ranging from one-half to one-third of the levels in the parental, sensitive cells. nih.gov In some cases, specific mutations in the UCK2 gene have been found in resistant cell lines. nih.gov For instance, a homozygous point mutation in UCK2 resulting in an amino acid substitution (L220R) was identified in a MOLM-13 cell variant resistant to 5-azacytidine. nih.gov Such alterations impair the cell's ability to convert 5-azacytidine into its active phosphorylated forms, thereby reducing its cytotoxic and hypomethylating effects. nih.govnih.gov Another observed change in resistant myoblasts is an alteration in the de novo pyrimidine (B1678525) pathway, where the enzyme orotidylic acid decarboxylase becomes insensitive to inhibition by 5-azacytidine monophosphate, suggesting a complex rewiring of nucleotide metabolism contributes to the resistant phenotype. nih.gov

Alterations in Drug Metabolism

Downregulation of Uridine-Cytidine Kinase (UCK)

The phosphorylation of 5-azacytidine to its monophosphate form is a critical rate-limiting step in its activation pathway, catalyzed by uridine-cytidine kinases (UCK), primarily UCK2. researchgate.netnih.gov Reduced expression or inactivating mutations in UCK can therefore lead to resistance by preventing the drug from being converted into its active triphosphate form. researchgate.netnih.gov Downregulation of UCK2 at both the mRNA and protein levels has been observed in azacitidine-resistant cell lines. nih.govresearchgate.net In some cases, this downregulation is a consequence of mutations that lead to a non-functional or absent protein. nih.govmdpi.com For instance, a homozygous point mutation in UCK2 (L220R) has been identified in an azacitidine-resistant cell variant that retained sensitivity to decitabine (B1684300), indicating a specific mechanism of resistance to 5-azacytidine. nih.govmdpi.com Similarly, other studies have identified point mutations in the UCK2 gene in azacitidine-resistant leukemia cell lines. researchgate.netnih.gov Overexpression of wild-type UCK2 in resistant cells has been shown to restore sensitivity to azacitidine, confirming the crucial role of this enzyme in drug activation. researchgate.netnih.gov

Mutations or Alterations in DNMTs

While this compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), alterations in these target enzymes themselves can contribute to resistance. However, the correlation between DNMT expression at baseline and response to hypomethylating agents is not always straightforward. nih.govnih.gov In some studies, no significant correlation was found between the baseline expression of DNMT1, DNMT3a, and DNMT3b and the sensitivity to decitabine. nih.govnih.gov Conversely, mutations in DNMT3A, which are found in a significant portion of patients with acute myeloid leukemia (AML) and MDS, have been associated with a higher complete remission rate when treated with decitabine, suggesting that inactivation of this de novo methyltransferase may potentiate the drug's effect. haematologica.org Relapse in MDS patients treated with decitabine has been observed to occur despite the persistence of DNA hypomethylation, suggesting that resistance can emerge through mechanisms independent of the primary drug target's expression or activity. nih.gov

Activation of Alternative Epigenetic or Signaling Pathways

Cells can develop resistance to 5-azacytidine by activating alternative pathways that bypass the effects of DNA hypomethylation. These compensatory mechanisms can promote cell survival and proliferation despite the presence of the drug.

Deregulation of Phosphatidylinositol-3 Kinase (PI3K)-AKT Pathway

The PI3K-AKT signaling pathway is a central regulator of cell growth, survival, and proliferation, and its constitutive activation is a common feature in many cancers, including AML. nih.gov Deregulation of this pathway has been identified as a mechanism of resistance to 5-azacytidine. nih.govresearchgate.netnih.govcuni.cz In models of 5-azacytidine resistance, an upregulation of the PI3K-AKT pathway has been observed. nih.govresearchgate.netnih.govcuni.cz Increased phosphorylation of AKT1, a key component of this pathway, has been noted at the time of disease progression after azacitidine treatment. researchgate.net While inhibitors of the PI3K-AKT pathway can block the proliferation of azacitidine-resistant cells, they may not necessarily re-sensitize them to the drug. nih.govresearchgate.netnih.gov This suggests that while PI3K-AKT activation is a significant factor in the resistant phenotype, it may be part of a more complex network of resistance mechanisms. nih.govresearchgate.netnih.gov The frequent activation of this pathway in AML and its association with poor clinical outcomes provide a strong rationale for targeting PI3K/AKT signaling to overcome resistance to standard therapies. nih.gov

Insufficient Intracellular 5-Aza-dCTP Incorporation into DNA

The ultimate efficacy of 5-azacytidine depends on the incorporation of its active metabolite, 5-aza-dCTP, into DNA. Insufficient incorporation can be a significant cause of resistance. This can result from a combination of factors, including reduced drug uptake, decreased activation by kinases, and increased degradation. nih.gov For instance, resistance to decitabine has been linked to insufficient incorporation of the drug into DNA, which can be caused by low levels of the activating enzyme deoxycytidine kinase (dCK) and high levels of the inactivating enzyme cytidine deaminase. nih.govnih.gov Although direct measurement of 5-aza-dCTP incorporation is experimentally challenging, the correlation between resistance and alterations in metabolic enzymes strongly suggests that reduced incorporation is a key resistance mechanism. nih.gov

Increased Drug Efflux Mechanisms

Increased efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance. nih.govsolvobiotech.com However, the role of these transporters in resistance to 5-azacytidine is not as clear-cut. Studies have shown that in some azacitidine-resistant cell lines, there is no significant change in the expression of common efflux pumps like ABCB1 (P-glycoprotein) and ABCG2. nih.govresearchgate.net Furthermore, inhibitors of these transporters did not consistently alter the intracellular concentration or efficacy of azacitidine in resistant cells. nih.govresearchgate.net In some cases, while continuous exposure to azacitidine induced the expression of ABCB1, this conferred resistance to other substrates of the transporter but not to azacitidine itself. nih.gov These findings suggest that while drug efflux can be a resistance mechanism for many anticancer drugs, it may not be a primary driver of resistance to 5-azacytidine in all contexts. nih.govresearchgate.net

Data Tables

Table 1: Research Findings on Molecular Determinants of Resistance

Resistance MechanismKey Molecular Player(s)Observed Effect in Resistant CellsExperimental Evidence
Upregulation of Drug Inactivation Cytidine Deaminase (CDA)Increased mRNA and protein expression. nih.govbiorxiv.orgbiorxiv.orgnih.govCorrelates with poor response in some MDS patients; inhibition of CDA enhances 5-azacytidine cytotoxicity. nih.gov
Downregulation of Drug Activation Uridine-Cytidine Kinase (UCK2)Decreased mRNA and protein levels; inactivating mutations. nih.govresearchgate.netnih.govmdpi.comRestoration of wild-type UCK2 restores sensitivity to 5-azacytidine. researchgate.netnih.gov
Alterations in Drug Target DNA Methyltransferases (DNMTs)Mutations (e.g., in DNMT3A) can paradoxically increase sensitivity. haematologica.orgRelapse can occur despite persistent DNA hypomethylation. nih.gov
Activation of Bypass Pathways PI3K-AKT Signaling PathwayIncreased phosphorylation and activation of AKT. nih.govresearchgate.netnih.govresearchgate.netInhibition of this pathway can block proliferation of resistant cells. nih.govresearchgate.netnih.gov
Reduced DNA Incorporation Multiple (dCK, CDA)Combination of low activating enzymes and high inactivating enzymes. nih.govnih.govInferred from metabolic enzyme levels due to technical challenges in direct measurement. nih.gov
Increased Drug Efflux ABC Transporters (ABCB1, ABCG2)Generally no significant change in expression in resistant cells. nih.govresearchgate.netInhibitors of these transporters do not consistently re-sensitize cells to 5-azacytidine. nih.govresearchgate.net

Methodological Approaches for Investigating 5 Azacytidine Triphosphate Molecular Actions

Genomic and Epigenomic Profiling Techniques

To elucidate the impact of 5-Azacytidine (B1684299) triphosphate on a global scale, researchers employ several high-throughput sequencing technologies. These techniques provide insights into DNA methylation patterns, histone modifications, protein-DNA interactions, and resulting gene expression changes.

WGBS and RRBS are considered the gold standard for single-base resolution analysis of DNA methylation. Both methods utilize sodium bisulfite treatment to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the precise methylation status of CpG sites across the genome.

Whole-Genome Bisulfite Sequencing (WGBS) provides the most comprehensive view of the methylome. nih.gov Studies using WGBS have been instrumental in mapping the genome-wide effects of 5-Azacytidine. For instance, a comparative analysis in Arabidopsis thaliana seedlings treated with 5-Azacytidine demonstrated a concentration-dependent decrease in DNA methylation across the entire genome. nih.govnih.gov This research highlighted that while the demethylating effects were widespread, 5-Azacytidine had a more pronounced impact at higher concentrations. nih.govnih.gov

Reduced Representation Bisulfite Sequencing (RRBS) offers a cost-effective alternative to WGBS by enriching for CpG-rich regions of the genome, such as promoters and CpG islands. wikipedia.orgnih.govselectscience.net This technique uses a methylation-insensitive restriction enzyme, typically MspI, to digest the genome, followed by size selection to capture fragments that are dense in CpG sites. wikipedia.orgnih.gov RRBS is particularly valuable for studying the methylation status of regulatory regions and has been widely adopted for analyzing DNA methylation patterns in large-scale studies, including those investigating the effects of DNMT inhibitors. wikipedia.orgnih.govyoutube.com Although it sequences only a fraction of the genome (typically around 1-5%), it captures a majority of gene promoters and CpG islands, which are critical for gene regulation. wikipedia.orgyoutube.com

Table 1: Research Findings from WGBS Analysis of 5-Azacytidine Treatment

Organism Technique Key Finding Reference
Arabidopsis thaliana WGBS Exhibited a concentration-dependent, genome-wide decrease in DNA methylation. nih.gov
Arabidopsis thaliana WGBS Found that mCG was proportionally less affected by 5-Azacytidine compared to mCHH contexts. nih.gov

MeDIP-seq is an affinity-based method used to enrich for methylated DNA on a genome-wide scale. researchgate.netwikipedia.org This technique involves immunoprecipitation of fragmented genomic DNA using an antibody specific for 5-methylcytosine (B146107) (5mC). wikipedia.org The enriched methylated DNA fragments are then sequenced, allowing for the identification of differentially methylated regions (DMRs) across the genome.

MeDIP-seq serves as a powerful tool for analyzing DNA methylation patterns and identifying genes targeted by methylation changes in various biological processes and diseases. cd-genomics.com It is a cost-effective alternative to WGBS, providing valuable information on the methylation profile without the need for bisulfite conversion, which can degrade DNA. wikipedia.orgnih.gov This makes MeDIP-seq particularly advantageous when working with limited DNA input, such as from clinical biopsies. nih.gov In the context of 5-Azacytidine triphosphate research, MeDIP-seq can be employed to assess the global reduction in DNA methylation and pinpoint specific genomic loci that become demethylated following treatment.

ChIP-seq is a widely used method for analyzing protein-DNA interactions across the genome. nih.govnews-medical.net It can be applied to map the locations of histone modifications or the binding sites of specific proteins, such as DNA methyltransferases. The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein or histone mark of interest to immunoprecipitate the corresponding chromatin fragments. frontiersin.org The associated DNA is then purified and sequenced.

Histone Modifications: The interplay between DNA methylation and histone modifications is crucial for gene regulation. Studies have used ChIP-based methods to investigate how 5-Azacytidine treatment alters the landscape of histone marks. For example, research has shown that treatment with 5-Azacytidine can lead to significant reorganization of repressive histone marks like H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9) and H3K27me3 (trimethylation of histone H3 at lysine 27). nih.gov In some cases, genes were observed to switch their primary repressive mark from H3K27me3 to H3K9me3, or vice versa, upon drug treatment. nih.gov Other studies have used ChIP to demonstrate that the induction of gene expression, such as for Glial Fibrillary Acid Protein (GFAP) in glioma cells, following 5-Azacytidine treatment is associated with specific changes in histone modifications at the gene's promoter. nih.gov

DNMT Binding: ChIP-seq can also be used to map the genomic binding sites of DNMTs. By comparing DNMT binding patterns in treated versus untreated cells, researchers can investigate how this compound, by getting incorporated into DNA, traps DNMTs and prevents their normal function, potentially leading to their degradation and a reduction in their chromatin association. nih.gov

Table 2: Findings on Histone Modification Changes with 5-Azacytidine

Cell Type/Model Technique Histone Marks Investigated Key Finding Reference
Cancer Cells ChIP-chip H3K27me3, H3K9me3 Treatment resulted in large changes in gene regulation and the switching of repressive histone marks on certain gene classes. nih.gov
IDH1 Mutant Glioma ChIP Not specified Increased GFAP expression was associated with histone modification at the GFAP promoter. nih.gov
Human Neuroblastoma ChIP-seq Not specified The genomic binding of the architectural protein SMCHD1 was sensitive to DNA demethylation by 5-Azacytidine. doaj.org

RNA-seq is a powerful, hypothesis-free method for profiling the entire transcriptome of a cell or tissue. It allows for the quantification of gene expression levels and the identification of differentially expressed genes in response to a given treatment. By depleting DNA methylation and altering the epigenetic landscape, this compound can lead to significant changes in gene expression.

RNA-seq studies have been critical in defining the functional consequences of 5-Azacytidine treatment. In myelodysplastic syndrome (MDS), RNA-seq has been used to compare the transcriptomes of patient samples before and after treatment to identify predictors of response. nih.gov In Arabidopsis thaliana, RNA-seq performed alongside WGBS revealed that chemical demethylation by 5-Azacytidine led to the substantial upregulation of numerous genes, with a significant overrepresentation of transposable element genes. nih.govnih.gov Furthermore, a method known as Aza-immunoprecipitation (Aza-IP), which uses 5-Azacytidine to trap RNA methyltransferases on their substrates, followed by sequencing, has been developed to identify the direct RNA targets of these enzymes. nih.gov

Biochemical and Biophysical Characterization

Beyond global profiling, it is essential to characterize the direct biochemical effects of this compound on its primary targets.

To directly quantify the inhibitory effect of 5-Azacytidine on its target enzymes, researchers utilize DNMT enzymatic activity assays. These assays measure the activity of DNA methyltransferases in nuclear extracts or with purified enzymes. A common format is an ELISA-like assay where a universal CpG-rich substrate is coated on a plate. The active DNMTs in the sample transfer methyl groups from a donor (like S-adenosylmethionine) to the cytosines in the substrate. The extent of methylation is then detected using an antibody specific for 5-methylcytosine, which is linked to a signal-generating enzyme.

Studies have shown that treatment of cancer cells with 5-Azacytidine leads to a significant decrease in total DNMT enzymatic activity. medsci.org For example, in HT-29 human colon cancer cells, treatment with 10 μM 5-Azacytidine for 72 hours resulted in a notable reduction in DNMT activity. medsci.org This direct inhibition of DNMT function is the foundational mechanism that triggers the downstream epigenomic and transcriptomic changes observed with other profiling techniques. stemcell.comnih.gov

Table 3: Effect of 5-Azacytidine on DNMT Activity

Cell Line Treatment Duration Result Reference
HT-29 (Colon Cancer) 10 μM 5-Azacytidine 72 hours Significant decrease in total DNMT enzymatic activity. medsci.org
Hep3B (Liver Cancer) 10 μM 5-Azacytidine 72 hours DNMT activity reduced approximately 2-fold compared to control. medsci.org

Mass Spectrometry-based Analysis of 5-Aza-dCTP/5-aza-CTP Incorporation

Mass spectrometry (MS) is a powerful and highly sensitive technique used to quantify the incorporation of 5-azacytidine (5-aza-C) into DNA and RNA. nih.gov After cellular uptake, 5-aza-C is phosphorylated to this compound (5-aza-CTP) and incorporated into RNA. A smaller portion is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (B83284) (5-aza-dCDP), which is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP) and incorporated into DNA. nih.gov

Researchers have developed liquid chromatography-mass spectrometry (LC-MS) methods to directly measure intracellular levels of these metabolites. nih.gov For instance, a high-resolution mass spectrometry method has been established to quantify intracellular 5-aza-dCTP, which is crucial for understanding its DNA demethylating effects. nih.gov This is particularly important as the therapeutic effects of 5-aza-C are linked to its incorporation into both RNA and DNA. nih.gov

One of the challenges in this analysis is separating 5-aza-CTP from endogenous nucleotides like cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) due to their similar structures and masses. nih.gov High-resolution mass spectrometers, such as the LTQ-Orbitrap, can differentiate between 5-aza-CTP and these endogenous nucleotides, allowing for accurate quantification in patient samples, such as peripheral blood mononuclear cells (PBMCs). nih.gov Studies have successfully used these methods to measure 5-aza-CTP concentrations in PBMCs from patients undergoing treatment, providing valuable insights into the drug's metabolism and action. nih.gov Furthermore, liquid chromatography-tandem mass spectrometry has been employed to detect 5-aza-dCTP in cells treated with 5-aza-C, confirming the conversion of the ribonucleoside to a deoxyribonucleotide. asm.orgnih.gov

Protein-DNA/RNA Interaction Studies (e.g., EMSA, SPR)

Understanding how the incorporation of 5-azacytidine into DNA and RNA affects protein interactions is crucial to elucidating its mechanism of action. massbio.org Techniques like the Electrophoretic Mobility Shift Assay (EMSA) and Surface Plasmon Resonance (SPR) are instrumental in these investigations. nih.govnih.govmdpi.comhelsinki.fi

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a widely used method to detect protein-nucleic acid interactions. nih.govthermofisher.comnih.gov The principle is that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid. nih.govthermofisher.com This "shift" in mobility indicates a binding event. EMSA is highly sensitive, capable of detecting interactions with nanomolar or even lower concentrations of proteins and nucleic acids. nih.gov It can be used qualitatively to identify DNA-binding proteins in crude cell extracts or with purified proteins. thermofisher.com For example, EMSA can be used to study how the presence of 5-azacytidine in a DNA sequence might alter the binding of specific transcription factors or DNA repair enzymes. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govmdpi.comhelsinki.fi In a typical SPR experiment, one molecule (e.g., a DNA or RNA oligonucleotide containing 5-azacytidine) is immobilized on a sensor chip surface, and the other molecule (e.g., a protein) is flowed over the surface. The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. helsinki.fi This allows for the determination of kinetic parameters such as association and dissociation rates, providing a quantitative measure of binding affinity. mdpi.com SPR can be used to precisely measure how the incorporation of 5-azacytidine affects the binding kinetics of proteins to DNA or RNA. nih.gov

Kinetic Analysis of Enzyme Interactions (e.g., DNA Polymerases, Reverse Transcriptase)

Kinetic analysis provides quantitative insights into how enzymes like DNA polymerases and reverse transcriptases interact with this compound and its deoxy-form. asm.orgnih.govscienceopen.comnih.govarxiv.org34.237.233plos.orgscispace.comscilit.com These studies are essential for understanding the efficiency and fidelity of the incorporation of these analogs into nucleic acids.

DNA Polymerases: Studies have shown that 5-aza-dCTP is a substrate for mammalian DNA polymerase alpha. nih.gov Kinetic analyses have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for the incorporation of 5-aza-dCTP. For DNA polymerase alpha, the apparent Km for 5-aza-dCTP was found to be 3.0 µM, which is comparable to the Km for the natural substrate dCTP (2.0 µM). nih.gov The Vmax for 5-aza-dCTP was slightly lower than that for dCTP. nih.gov These findings indicate that 5-aza-dCTP is an efficient substrate for DNA polymerase alpha, which is a key step in its mechanism of inhibiting DNA methylation. nih.gov

Reverse Transcriptase: The interaction of 5-azacytidine derivatives with reverse transcriptases, particularly from retroviruses like HIV-1, has also been a subject of kinetic studies. It was found that HIV-1 reverse transcriptase incorporates 5-aza-CTP much less efficiently than 5-aza-dCTP, with an estimated difference in incorporation efficiency of at least 10,000-fold. asm.org This suggests that the antiviral activity of 5-azacytidine against HIV-1 is primarily mediated through its conversion to 5-aza-dCTP and subsequent incorporation into viral DNA during reverse transcription. asm.orgnih.gov

EnzymeSubstrate/InhibitorKinetic ParameterValueReference
DNA Polymerase Alpha5-aza-dCTPApparent Km3.0 µM nih.gov
DNA Polymerase AlphadCTPKm2.0 µM nih.gov
DNA Polymerase Alpha5-aza-dCTPKi (competitive inhibitor vs dCTP)4.3 µM nih.gov
HIV-1 Reverse Transcriptase5-aza-CTP vs 5-aza-dCTPIncorporation Efficiency5-aza-dCTP is >10,000-fold more efficient asm.org

Cellular and Molecular Biology Techniques

A range of cellular and molecular biology techniques are employed to investigate the downstream effects of this compound incorporation. These methods help to connect the molecular interactions of the compound with its ultimate cellular consequences.

CRISPR/Cas9 Gene Editing for Modulating Target Expression

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modification of the genome. bmj.comnih.govyoutube.comyoutube.com In the context of 5-azacytidine research, CRISPR/Cas9 can be used to modulate the expression of genes that are targets of or are involved in the cellular response to this epigenetic drug. For example, by knocking out or altering genes encoding DNA methyltransferases, researchers can study how these changes affect the cellular response to 5-azacytidine. bmj.com This can help to dissect the specific pathways through which 5-azacytidine exerts its effects and to identify potential mechanisms of resistance. bmj.com

Live-Cell Imaging for Dynamics of Epigenetic Processes

Live-cell imaging techniques enable the visualization of cellular processes in real-time. nih.gov When studying the effects of 5-azacytidine, live-cell imaging can be used to monitor the dynamics of epigenetic processes. For instance, by using fluorescently tagged proteins involved in DNA methylation or chromatin remodeling, researchers can observe how their localization and abundance change in response to 5-azacytidine treatment. This provides a dynamic view of the epigenetic reprogramming induced by the compound. nih.gov Fluorescence microscopy can also reveal morphological changes in cells, such as cytoskeletal disruption, that occur following treatment with 5-azacytidine. nih.gov

Quantitative Real-Time PCR (qPCR) and Western Blotting for Gene and Protein Expression Analysis

Quantitative real-time PCR (qPCR) and Western blotting are standard and essential techniques for analyzing the effects of 5-azacytidine on gene and protein expression. nih.govnih.govmedsci.orgmdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.complos.org

Quantitative Real-Time PCR (qPCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts. Following treatment with 5-azacytidine, qPCR can be used to quantify the re-expression of tumor suppressor genes that were silenced by DNA methylation or to assess changes in the expression of other target genes. nih.govplos.org

Western Blotting is used to detect and quantify the levels of specific proteins. After treating cells with 5-azacytidine, Western blotting can be used to measure the degradation of DNA methyltransferases, which is a key mechanism of action for this drug. nih.gov It can also be used to assess changes in the levels of proteins encoded by genes whose expression is altered by 5-azacytidine, providing a link between changes in gene expression and cellular function. nih.govnih.govmdpi.com

TechniqueApplication in 5-Azacytidine ResearchExample FindingReference
qPCRMeasuring mRNA levels of genes affected by 5-azacytidine.Increased expression of UCP2 in Hep3B and HT-29 cells after 5-aza treatment. nih.gov
Western BlotDetecting changes in protein levels, such as DNMTs.5-aza-CdR induces selective degradation of DNMT1. nih.gov
qPCR and Western BlotAnalyzing the expression of genes and proteins in signaling pathways.5-azacytidine downregulates ROCK2 expression at both mRNA and protein levels. nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a cornerstone technique for elucidating the effects of this compound on cell cycle progression. The methodology hinges on the principle that cells in different phases of the cycle possess varying amounts of DNA. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells within a population can be quantified as they pass one by one through a laser beam in a flow cytometer. youtube.com

The process typically involves harvesting cells after treatment with 5-Azacytidine, which is intracellularly metabolized to its active triphosphate form. The cells are then fixed, often with ethanol, to permeabilize their membranes and are subsequently incubated with a staining solution containing a fluorescent DNA intercalator like PI and RNase to prevent staining of double-stranded RNA. nih.govnih.gov

When analyzed, the flow cytometer generates a histogram where the fluorescence intensity is plotted against the number of cells. This histogram displays distinct peaks corresponding to the different cell cycle phases:

G0/G1 phase: Cells in this phase are diploid and thus have a 2N DNA content, forming the first major peak.

S phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N, appearing as a distribution of events between the G0/G1 and G2/M peaks.

G2/M phase: Cells in this phase are tetraploid, containing 4N DNA content, and form the second major peak. youtube.com

By analyzing the distribution of cells across these phases, researchers can determine if this compound induces a cell cycle arrest at a specific checkpoint, a hallmark of many anticancer agents. youtube.com

Detailed Research Findings

The impact of 5-Azacytidine on cell cycle distribution is notably cell-type dependent, with studies revealing arrests at different phases in various cancer models.

Prostate Cancer: In a study using prostate cancer cells, treatment with 2 µM of 5-aza-2'-deoxycytidine (a closely related derivative that is also converted to a triphosphate form) for 96 hours resulted in varied cell cycle responses. In LNCaP and 22RV1 cells, the treatment led to an accumulation of cells in the G1 phase. Conversely, in DU145 cells, it caused a significant increase in the S phase population, indicating a different mechanism of cell cycle disruption. nih.gov

Table 1: Effect of 5-aza-2'-deoxycytidine on Cell Cycle Distribution in Prostate Cancer Cells

Cell Line Treatment G1 Phase (%) S Phase (%) G2/M Phase (%)
DU145 Control 71.34 13.01 15.65
2 µM 5-Aza 47.91 37.14 14.95
22RV1 Control 44.16 39.81 16.03
2 µM 5-Aza 53.52 31.25 15.23
LNCaP Control 47.88 34.09 18.03
2 µM 5-Aza 62.84 22.51 14.65

Data sourced from a representative experiment. nih.gov

Colorectal Cancer: In the Colo-205 colorectal cancer cell line, treatment with 5 µM of 5-aza-2'-deoxycytidine induced a significant arrest in the G0/G1 phase. The proportion of cells in the G0/G1 phase increased from 72.66% in control cells to 83.30% in treated cells, with a corresponding decrease in the S phase population from 20.13% to 9.34%. researchgate.net

Gastric Cancer: Studies on gastric cancer cell lines demonstrated that 5-aza-2'-deoxycytidine could trigger G2/M phase arrest. After a 72-hour exposure to 1 µmol/L of the compound, OCUM-2M, OCUM-12, and MKN-45 cells all showed a marked increase in the percentage of cells in the G2/M phase compared to untreated controls. nih.gov

Table 2: Effect of 5-aza-2'-deoxycytidine on G2/M Phase in Gastric Cancer Cells

Cell Line Treatment G2/M Phase (%)
OCUM-2M Control 19.7
1 µmol/L 5-aza-CdR 50.2
OCUM-12 Control 9.3
1 µmol/L 5-aza-CdR 25.1
MKN-45 Control 33.9
1 µmol/L 5-aza-CdR 59.0

Data represents the percentage of cells in the G2–M phase after 72 hours of treatment. nih.gov

Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cell lines, 5-Azacytidine has been shown to induce cell cycle arrest at both the G1/G0 and G2/M phases. This dual effect is linked to the upregulation of miR-139-5p, which in turn downregulates ROCK2, cyclin D1, and E2F1, leading to G1/G0 accumulation. The G2/M arrest is associated with a decrease in cyclin B1 and an increase in the cyclin-dependent kinase inhibitor p27Kip1. mdpi.com

T-Cells: In the context of immune cells, 5-Azacytidine treatment of T-effector cells and regulatory T-cells (Tregs) stimulated for 72 hours led to an increase in apoptotic cells (sub-G1 population) and a reduction in the number of cells progressing through the S and G2/M phases of the cell cycle. nih.gov This inhibition of proliferation is associated with an increased expression of the cell cycle inhibitor p16INK4A. nih.gov

These findings collectively illustrate that flow cytometry is an indispensable tool for characterizing the cytostatic effects of this compound. The data generated from these analyses reveal that its molecular actions on the cell cycle are complex and vary significantly across different cell types, providing crucial insights into its mechanisms as a therapeutic agent.

Future Directions in Fundamental Research on 5 Azacytidine Triphosphate

Comprehensive Elucidation of RNA-Dependent Molecular Mechanisms

While the DNA-hypomethylating effects of 5-azacytidine (B1684299) are well-documented, a significant portion of the drug, approximately 80-90%, is incorporated into RNA as 5-azacytidine triphosphate (5-aza-CTP). nih.govnih.gov This area remains ripe for in-depth investigation to fully understand its therapeutic contributions and potential off-target effects.

Future research will likely focus on several key areas:

RNA Stability and Degradation: Studies have shown that 5-azacytidine can induce a dose- and time-dependent decrease in total RNA levels and destabilize specific mRNAs, such as that of the RRM2 subunit of ribonucleotide reductase. nih.gov A comprehensive analysis of the transcriptome-wide effects of 5-aza-CTP incorporation on RNA stability is needed. This would involve identifying which RNA species are most susceptible and the specific sequence or structural motifs that confer this vulnerability.

Protein Synthesis and Function: The incorporation of 5-aza-CTP into various RNA species (mRNA, tRNA, rRNA) can disrupt their normal function, leading to altered protein synthesis and function. nih.govnih.gov Future studies should aim to identify the full range of proteins whose translation is affected and the downstream consequences of this disruption.

Ribonucleotide Reductase Inhibition: A significant discovery has been the identification of ribonucleotide reductase (RR) as a target for 5-azacytidine, mediated through its RNA-dependent actions. nih.govnih.gov The precise molecular interactions between 5-aza-CTP-containing RNA and the components of the RR complex warrant further investigation to fully elucidate this inhibitory mechanism.

Detailed Understanding of the Interplay Between DNA Methylation and Other Epigenetic Layers in Response to this compound

The epigenetic landscape of a cell is a complex interplay of various modifications, and the effects of this compound are not limited to DNA methylation. A deeper understanding of how its influence on DNA methylation cross-talks with other epigenetic layers is a critical future direction.

Histone Modifications: DNA methylation and histone modifications are intricately linked. nih.gov Research has shown that treatment with 5-azacytidine can lead to changes in histone modifications, such as histone acetylation. nih.govnih.gov Future studies should employ advanced techniques like ChIP-seq to create a comprehensive map of histone modification changes that occur as a direct or indirect consequence of this compound-induced hypomethylation. This will help to understand how the "epigenetic code" is rewritten in response to the drug.

Chromatin Remodeling: The incorporation of 5-azacytidine into DNA can lead to the formation of covalent adducts with DNA methyltransferases (DNMTs), trapping them on the DNA and leading to their degradation. nih.gov This can trigger chromatin remodeling. Investigating the dynamics of chromatin accessibility following treatment with this compound will provide insights into how gene expression patterns are altered on a global scale.

Identification and Validation of Novel Molecular Targets Beyond DNMTs

While DNA methyltransferases are the primary and most well-studied targets of 5-azacytidine's deoxyribonucleoside triphosphate form, there is growing evidence that the ribonucleoside triphosphate form has other molecular targets. Identifying and validating these novel targets is essential for a complete understanding of its mechanism of action.

Ribonucleotide Reductase (RR): As previously mentioned, ribonucleotide reductase, specifically the RRM2 subunit, has been identified as a novel and potent target of 5-azacytidine. nih.govnih.gov This inhibition appears to be RNA-dependent and leads to a significant disruption of the deoxyribonucleotide pools necessary for DNA synthesis and repair. nih.govnih.gov Further validation of this target in different cellular contexts and in vivo is a key research priority.

Lipid Metabolism Pathways: Studies have indicated that 5-azacytidine can significantly impact cholesterol and lipid metabolism, independent of its DNA methylation effects. nih.gov It has been shown to reduce the expression of key genes involved in these pathways and promote the accumulation of lipid droplets. nih.gov The direct molecular targets within these pathways that are affected by this compound need to be identified.

Other RNA-Binding Proteins: Given that a large fraction of 5-azacytidine is incorporated into RNA, it is plausible that it could affect the function of a wide range of RNA-binding proteins. Future research employing techniques such as RNA pull-down assays coupled with mass spectrometry could identify proteins that preferentially bind to 5-aza-CTP-containing RNA, potentially revealing novel cellular pathways affected by the drug.

Compound NameAbbreviation
5-Azacytidine5-azaC
This compound5-aza-CTP
5-Aza-2'-deoxycytidine5-aza-dCyd / Decitabine (B1684300)
5-Aza-2'-deoxycytidine-5'-triphosphate5-AZA-dCTP
Uridine-cytidine kinaseUCK
Ribonucleotide reductaseRR
DNA methyltransferaseDNMT

Development and Application of Advanced In Vitro Cellular Models for Mechanistic Studies

To gain deeper mechanistic insights into the action of this compound, it is crucial to move beyond traditional 2D cell culture models and embrace more physiologically relevant systems.

3D Organoid Cultures: Patient-derived organoids, which are three-dimensional cultures that recapitulate the architecture and function of the original tissue, are becoming invaluable tools. Studies using intestinal tumor organoids have already demonstrated their utility in investigating the effects of DNA demethylating agents. nih.gov Developing and utilizing organoid models from various cancer types will allow for a more accurate assessment of the efficacy and mechanisms of this compound in a setting that better mimics the in vivo tumor microenvironment.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are powerful tools for in vivo studies. nih.gov These models have been used to evaluate the antitumor activity of 5-azacytidine, both alone and in combination with other agents. nih.gov Further development and characterization of PDX models will be crucial for preclinical validation of new therapeutic strategies involving this compound.

CRISPR-Cas9 Genome Editing: The use of CRISPR-Cas9 technology can facilitate the generation of isogenic cell lines with specific mutations or deletions in genes thought to be involved in the response to this compound. This will allow for precise dissection of molecular pathways and the identification of resistance mechanisms.

Co-culture Systems: To better understand the interplay between cancer cells and their microenvironment, co-culture systems that include immune cells, fibroblasts, and other stromal components can be employed. These models can help to elucidate how this compound affects not only the tumor cells directly but also the surrounding cells that contribute to tumor growth and progression. bmj.com

Systems Biology and Computational Modeling Approaches to Predict and Analyze Molecular Effects

The vast amount of data generated from high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) necessitates the use of systems biology and computational modeling to integrate and interpret the complex molecular effects of this compound.

Q & A

Q. What enzymatic pathways are involved in the synthesis of 5-azacytidine triphosphate (aza-CTP) from 5-azacytidine?

Aza-CTP is synthesized via sequential phosphorylation steps:

  • Step 1 : 5-Azacytidine (aza-C) is phosphorylated to 5-azacytidine monophosphate (aza-CMP) by uridine-cytidine kinase.
  • Step 2 : Aza-CMP is converted to aza-CTP using CMP kinase and nucleoside diphosphokinase .
  • Alternative pathway : A small fraction of aza-CMP is reduced to 5-aza-2'-deoxycytidine diphosphate (aza-dCDP) via ribonucleotide reductase, then phosphorylated to 5-aza-dCTP for DNA incorporation .

Q. How does this compound inhibit DNA methyltransferase (DNMT) activity?

Aza-CTP is incorporated into DNA during replication, where it covalently binds DNMT enzymes. This irreversible binding depletes active DNMT pools, leading to global hypomethylation and reactivation of silenced tumor suppressor genes . Notably, its efficacy depends on S-phase cell cycle activity due to replication-dependent incorporation .

Q. What methodologies are used to detect and quantify this compound in cellular systems?

  • Liquid chromatography-mass spectrometry (LC-MS) : Quantifies intracellular aza-CTP levels by tracking mass-to-charge ratios.
  • Radiolabeled tracers : Incorporation of [³H]CTP into RNA is selectively inhibited by aza-CTP in DNA-dependent RNA polymerase assays .

Advanced Research Questions

Q. How do experimental design choices (e.g., concentration, exposure duration) influence observed effects of this compound in developmental studies?

  • Dose sensitivity : Sub-lethal concentrations (e.g., 0.1–1 µM) may fail to induce transcriptional changes detectable via qPCR, necessitating higher doses or global transcriptomic approaches (e.g., RNA-seq) .
  • Delayed effects : Chronic exposure followed by recovery periods can reveal cumulative toxicity, such as reduced body length in model organisms, suggesting latent epigenetic disruption .

Q. What mechanisms explain this compound's effects on non-CpG island promoters lacking methylation sites?

Aza-CTP may indirectly regulate transcription through:

  • Distal regulatory regions : Hypomethylation of enhancers or repressors upstream/downstream of the target promoter.
  • Chromatin remodeling : DNMT inhibition alters histone modification crosstalk (e.g., H3K27me3/H3K4me3), affecting RNA polymerase II recruitment .

Q. How do nucleoside transporter profiles influence cellular uptake and metabolic activation of this compound precursors?

  • Transporters : Human concentrative nucleoside transporter 3 (hCNT3) mediates efficient uptake of 5-azacytidine, while equilibrative transporters (hENT1/2) play minor roles.
  • Metabolic competition : Endogenous cytidine triphosphate (CTP) pools compete with aza-CTP for incorporation into RNA/DNA, requiring optimized dosing to overcome metabolic resistance .

Q. What experimental strategies address contradictions in this compound's RNA vs. DNA incorporation effects?

  • Selective inhibition : Aza-CTP blocks [³H]CTP incorporation into RNA but not [³H]UTP, suggesting specificity for cytidine-analog binding in RNA polymerase active sites.
  • Kinetic studies : Time-resolved assays comparing RNA polymerase (RNAP) and DNA polymerase (DNAP) processivity in the presence of aza-CTP .

Methodological Considerations

  • Enzymatic synthesis validation : Confirm aza-CTP purity using HPLC or enzymatic digestion followed by phosphate release assays .
  • Cell cycle synchronization : Use serum starvation or chemical blockers (e.g., aphidicolin) to enrich S-phase cells for replication-dependent studies .
  • Epigenetic profiling : Combine bisulfite sequencing (methylation) with ChIP-seq (histone marks) to dissect indirect transcriptional effects .

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